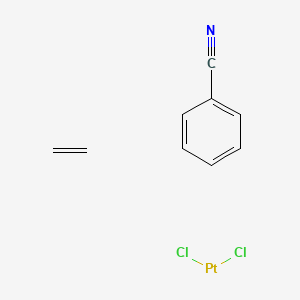
Benzonitrile;dichloroplatinum;ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of bis(benzonitrile)dichloroplatinum(II) typically involves the reaction of platinum(II) chloride with benzonitrile. This reaction can yield a mixture of cis and trans isomers, depending on the reaction conditions such as temperature . The isomers can be separated chromatographically and identified using techniques like IR spectroscopy and NMR .
Chemical Reactions Analysis
Bis(benzonitrile)dichloroplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the benzonitrile ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state.
Coordination Chemistry: It can form complexes with other molecules, which is crucial for its biological activity.
Scientific Research Applications
Bis(benzonitrile)dichloroplatinum(II) has several scientific research applications:
Mechanism of Action
The primary mechanism of action of bis(benzonitrile)dichloroplatinum(II) in cancer treatment involves its binding to the PD-1 receptor on T-cells. This binding blocks the interaction between PD-1 and PD-L1, thereby preventing the inhibitory signal that would normally suppress the immune response. This leads to an increase in tumor-infiltrating T-cells and suppression of tumor growth .
Comparison with Similar Compounds
Bis(benzonitrile)dichloroplatinum(II) can be compared to other platinum-based compounds such as cisplatin and carboplatin. While cisplatin is a well-known chemotherapeutic agent, bis(benzonitrile)dichlorop
Properties
CAS No. |
38814-55-0 |
|---|---|
Molecular Formula |
C9H9Cl2NPt |
Molecular Weight |
397.16 g/mol |
IUPAC Name |
benzonitrile;dichloroplatinum;ethene |
InChI |
InChI=1S/C7H5N.C2H4.2ClH.Pt/c8-6-7-4-2-1-3-5-7;1-2;;;/h1-5H;1-2H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
FJQSYWMKQHDOMS-UHFFFAOYSA-L |
Canonical SMILES |
C=C.C1=CC=C(C=C1)C#N.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
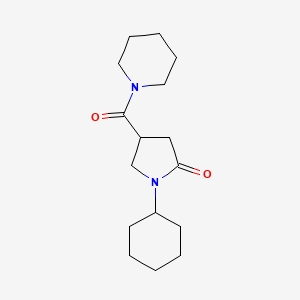
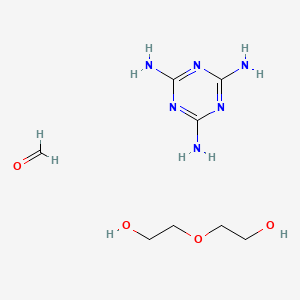
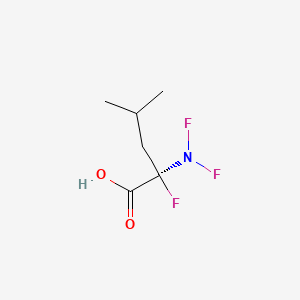
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

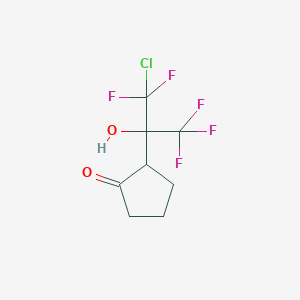
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
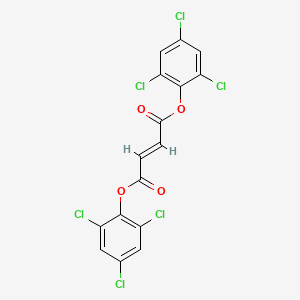
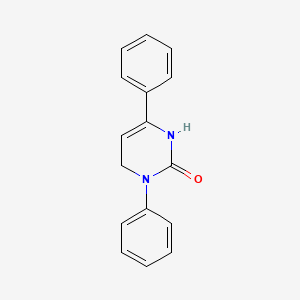


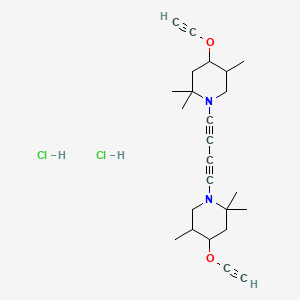
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
